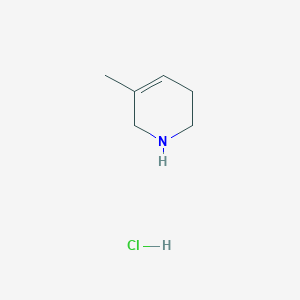

5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Overview

Description

5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is an organic compound with the molecular formula C6H12ClN It is a white crystalline solid that is soluble in water

Mechanism of Action

Target of Action

The primary target of 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride, also known as MPTP, is the mitochondria of neurons . Specifically, it targets dopaminergic neurons in the substantia nigra of the brain .

Pharmacokinetics

The pharmacokinetics of MPTP involves its conversion to MPP+ by the enzyme MAO-B . The toxic effects of acute MPTP poisoning can be mitigated by the administration of monoamine oxidase inhibitors (MAOIs) such as selegiline .

Result of Action

The result of MPTP’s action is the destruction of dopaminergic neurons in the substantia nigra of the brain . This leads to permanent symptoms of Parkinson’s disease .

Action Environment

The action of MPTP can be influenced by environmental factors. For example, the presence of MAO-B in glial cells is necessary for the conversion of MPTP to MPP+ . Additionally, the lipophilic nature of MPTP allows it to cross the blood-brain barrier, which is a crucial step in its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the partial reduction of pyridinium salts. One common method is the treatment of N-methylpyridinium with borohydride reagents, which results in the formation of 1-methyl-1,2,3,6-tetrahydropyridine . The reaction conditions usually involve the use of ethanol as a solvent and sodium borohydride as the reducing agent.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using similar reagents and conditions as those used in laboratory synthesis. The compound is then purified through recrystallization to obtain the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted tetrahydropyridine derivatives.

Scientific Research Applications

5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotoxicity.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): This compound is structurally similar and also metabolizes to MPP+, causing similar neurotoxic effects.

1-Methyl-1,2,3,6-tetrahydropyridine: This compound differs by the absence of the 5-methyl group but shares similar chemical properties and reactivity.

Uniqueness: 5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 5-methyl group may affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Biological Activity

5-Methyl-1,2,3,6-tetrahydropyridine hydrochloride (MTP-HCl) is a compound of significant interest in pharmacological research, particularly due to its structural similarity to neurotoxic agents like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This article explores the biological activity of MTP-HCl, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MTP-HCl belongs to the class of tetrahydropyridines, characterized by a saturated six-membered ring containing nitrogen. The methyl group at the 5-position influences its biological properties and interactions with various molecular targets.

The biological activity of MTP-HCl is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate dopaminergic pathways by influencing the metabolism of neurotransmitters and potentially inhibiting monoamine oxidase (MAO) activity. This inhibition can lead to increased levels of dopamine in the synaptic cleft, which is crucial for conditions like Parkinson's disease.

Antioxidant Properties

MTP-HCl has been studied for its antioxidant capabilities. Research indicates that it may help in reducing oxidative stress by scavenging free radicals and upregulating endogenous antioxidant enzymes. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

Neuroprotective Effects

Studies have demonstrated that MTP-HCl exhibits neuroprotective effects against neurotoxins such as MPTP. In animal models, administration of MTP-HCl has shown a reduction in dopaminergic neuron loss and improvement in motor functions post-exposure to neurotoxins.

Case Studies and Research Findings

Pharmacological Applications

Given its biological activities, MTP-HCl is being explored for various therapeutic applications:

- Parkinson’s Disease : Due to its neuroprotective properties and ability to modulate dopamine levels.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Cancer Research : Investigations into its anticancer properties are ongoing, with some evidence indicating it may inhibit cancer cell proliferation.

Properties

IUPAC Name |

5-methyl-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-6-3-2-4-7-5-6;/h3,7H,2,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRIYJABBYHGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523617-83-5 | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.